6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step process. The initial step often includes the formation of the benzothiazole core, followed by the introduction of the ethoxy group and the piperazine moiety. The nitrobenzoyl group is then attached to the piperazine ring. Common reagents used in these reactions include ethyl iodide, piperazine, and 2-nitrobenzoyl chloride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the ethoxy group could yield various alkyl or aryl derivatives.
Scientific Research Applications
6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is not fully understood. it is believed to interact with specific molecular targets in bacterial cells, leading to the inhibition of essential cellular processes. The nitrobenzoyl group may play a crucial role in its antibacterial activity by interfering with the bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound is structurally similar but lacks the ethoxy and nitrobenzoyl groups.
2-(4-(2-nitrobenzoyl)piperazin-1-yl)-1,3-benzothiazole: Similar but without the ethoxy group.
Uniqueness
6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of the ethoxy group, which may enhance its solubility and bioavailability. The nitrobenzoyl group also contributes to its potential antibacterial activity, making it a promising candidate for further research and development .
Properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-28-14-7-8-16-18(13-14)29-20(21-16)23-11-9-22(10-12-23)19(25)15-5-3-4-6-17(15)24(26)27/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOXIFBGJHMOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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